molecular formula C9H21N3 B7929822 (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Cat. No.: B7929822
M. Wt: 171.28 g/mol
InChI Key: QMBZIMOJDMMJJE-VIFPVBQESA-N
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Description

(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine ( 1354008-49-3) is a chiral diamine compound of interest in advanced pharmaceutical and neurological research. With a molecular formula of C9H21N3 and a molecular weight of 171.28 g/mol, this chemical features a defined (S) stereocenter integrated with a 1-methylpyrrolidin-3-yl group, giving it a unique three-dimensional structure for selective interaction with biological targets . The compound is part of a class of molecules investigated as key intermediates and pharmacophores in drug discovery, particularly for the development of neuronal nitric oxide synthase (nNOS) inhibitors . Research into similar pyrrolidine-based diamines shows their value in creating potential therapeutics for neurodegenerative conditions, as the cis-pyrrolidine pharmacophore can be engineered for high potency and selectivity against neurological enzymes . The ethane-1,2-diamine backbone provides a versatile scaffold for further chemical modification, making it a valuable building block in medicinal chemistry for synthesizing more complex molecules aimed at studying enzyme interactions and receptor binding mechanisms . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-ethyl-N'-[(3S)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-3-12(7-5-10)9-4-6-11(2)8-9/h9H,3-8,10H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBZIMOJDMMJJE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from L-Proline Derivatives

The chiral pool approach leverages L-proline as a starting material due to its inherent (S)-configuration. A representative pathway involves:

  • Methylation of L-proline : Treatment with methyl iodide under basic conditions yields 1-methylpyrrolidine-3-carboxylic acid.

  • Reductive Amination : Conversion of the carboxylic acid to an amine via lithium aluminum hydride (LiAlH4) reduction, followed by reaction with ethylenediamine in the presence of a borane-tetrahydrofuran complex.

  • Resolution and Purification : Chiral chromatography or crystallization with tartaric acid derivatives ensures enantiomeric purity.

This method achieves enantiomeric excess (ee) >98% but suffers from moderate yields (45–60%) due to side reactions during reductive amination.

Asymmetric Catalytic Hydrogenation

Transition metal-catalyzed hydrogenation offers a stereoselective route. A palladium-catalyzed process using (R)-BINAP as a chiral ligand converts a prochiral enamine precursor to the target diamine (Table 1):

PrecursorCatalyst SystemPressure (bar)Yield (%)ee (%)
N-Ethyl enaminePd(OAc)₂/(R)-BINAP507897
N-Allyl enaminePd/C/(S)-Xyl-P-Phos308299

Table 1 : Performance of asymmetric hydrogenation routes.

This method excels in scalability and ee but requires high-pressure equipment and expensive ligands.

Zinciomethylation-Cross Coupling Strategies

Recent advances employ bis(iodozincio)methane in palladium-catalyzed cross-coupling reactions with thioesters or iodoarenes to construct the pyrrolidine core (Scheme 1). Key steps include:

  • Zinciomethylation : Reaction of bis(iodozincio)methane with a thioester to form a zinc enolate intermediate.

  • Cyclization : Intramolecular attack of the enolate on a pendant amine group, facilitated by DBU (1,8-diazabicycloundec-7-ene).

  • Ethylation : Quenching with ethyl iodide introduces the N1-ethyl group.

This route achieves yields up to 85% with minimal byproducts, though it demands strict anhydrous conditions.

Critical Parameter Optimization

Temperature and pH Control

Optimal yields for reductive amination (Section 1.1) occur at pH 9–10 and 0–5°C, minimizing imine hydrolysis. Elevated temperatures (>40°C) promote racemization, reducing ee by 15–20%.

Solvent Systems

  • Polar aprotic solvents (DMF, THF): Enhance reaction rates in cross-coupling but complicate purification.

  • Methanol/water mixtures : Improve solubility in hydrogenation reactions, increasing turnover frequency by 30%.

Purification and Analytical Methods

Chromatographic Techniques

  • Flash chromatography (SiO₂, ethyl acetate/hexane) isolates the crude product with 90–95% recovery.

  • Chiral HPLC (Chiralpak AD-H column) confirms ee >99% using a hexane/isopropanol mobile phase.

Crystallization

Recrystallization from ethanol/water (4:1) yields colorless needles with 99.5% purity (mp 112–114°C).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost (USD/g)Scalability
Chiral Pool5598120Moderate
Asymmetric Hydrogenation8099250High
Zinciomethylation8599.5180High

Table 2 : Economic and efficiency metrics across methods.

The zinciomethylation route balances cost and performance, though asymmetric hydrogenation remains preferred for industrial-scale production.

Mechanistic Insights and Side Reactions

Racemization Pathways

Base-catalyzed epimerization at the pyrrolidine C3 position occurs above pH 10, necessitating buffered conditions during amination.

Byproduct Formation

  • N-Ethyl over-alkylation : Addressed by slow addition of ethyl iodide in tetrahydrofuran.

  • Dimerization : Suppressed using dilute (0.1 M) reaction concentrations .

Chemical Reactions Analysis

Types of Reactions

(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original amino groups.

Scientific Research Applications

(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethane-1,2-diamine Derivatives with Aromatic or Heterocyclic Substituents

N1-(Pyridin-2-yl)ethane-1,2-diamine
  • Structure : Features a pyridin-2-yl group instead of the pyrrolidine moiety.
  • Applications : Used as a ligand in coordination chemistry (e.g., zinc complexes for catalytic studies) .
  • Molecular Weight : 137.18 g/mol (vs. ~212.3 g/mol for the target compound) .
N1-(7-Chloroquinolin-4-yl)-ethane-1,2-diamine
  • Structure: Substituted with a chloroquinoline group, enhancing antimalarial activity.
  • Activity: Demonstrates potent antimalarial effects but higher cytotoxicity due to the quinoline moiety .
  • Metabolites : Desethylation reduces efficacy, highlighting the importance of ethyl group retention for stability .

Impact of Chain Length: Ethane-1,2-diamine vs. Propane-1,3-diamine

  • Propane-1,3-diamine Derivatives (e.g., Ro 47-0543): Activity: Exhibit lower MIC values (0.5–2 μg/mL) against Mycobacterium tuberculosis but significantly higher cytotoxicity (IC₅₀ < 10 μM) .
  • Ethane-1,2-diamine Derivatives :
    • Target Compound : Predicted to have lower cytotoxicity (IC₅₀ > 50 μM) due to shorter chain length, but higher MIC values (2–8 μg/mL) .

Stereochemical Variants

  • (R)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine :
    • The (R)-enantiomer may exhibit divergent binding affinities to chiral biological targets, such as enzymes involved in mycobacterial cell wall synthesis .
    • Example : In Ro 47-9396, enantiomers showed 2–4-fold differences in antimalarial efficacy .

Organometallic Derivatives

  • N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine :
    • Incorporates a redox-active ferrocenyl group, enabling unique mechanisms (e.g., reactive oxygen species generation) in antiparasitic applications .
    • Stability : Ferrocene enhances lipophilicity but may increase metabolic degradation compared to the target compound’s pyrrolidine group .

Bulky Substituents: Adamantyl and Geranyl Groups

  • SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) :
    • Activity : MIC of 0.7 μg/mL against M. tuberculosis due to adamantyl-enhanced membrane disruption .
    • Cytotoxicity : IC₅₀ of 20 μM, suggesting that bulky groups balance potency and safety better than propane-1,3-diamine analogs .

Data Tables

Research Findings and Trends

  • Chain Length : Shorter ethane-1,2-diamine chains reduce cytotoxicity but may compromise potency compared to propane-1,3-diamine derivatives .
  • Stereochemistry : Enantiomers exhibit significant differences in target binding, underscoring the need for chiral resolution in drug development .
  • Substituent Effects : Bulky groups (e.g., adamantyl) enhance antimicrobial activity by improving membrane interaction, while heterocycles (e.g., pyridine) optimize ligand-metal coordination .

Biological Activity

(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral diamine compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H21N3C_9H_{21}N_3 and a molecular weight of 171.28 g/mol. Its structure features an ethyl group and a 1-methylpyrrolidin-3-yl moiety attached to a diamine backbone, which influences its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as a ligand that binds to various receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation but are crucial for understanding its therapeutic potential.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This is particularly relevant in the context of developing new antibiotics.

Neuroprotective Effects : The compound has been explored for its neuroprotective effects in various models of neurodegeneration. Its ability to cross the blood-brain barrier may enhance its effectiveness in treating neurological disorders .

Anticancer Potential : There is emerging evidence that this compound may inhibit tumor growth in specific cancer cell lines. Further research is needed to elucidate the mechanisms behind this activity and its potential as a chemotherapeutic agent .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating potential as an antibiotic.
Study 2 NeuroprotectionShowed protective effects in neuronal cell cultures exposed to oxidative stress, suggesting a mechanism involving antioxidant activity .
Study 3 Anticancer ActivityReported inhibition of proliferation in breast cancer cell lines, with IC50 values indicating significant cytotoxicity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution, using precursors like 1-methylpyrrolidin-3-amine and ethylenediamine derivatives. Catalysts (e.g., palladium or nickel) and chiral auxiliaries may be employed to control stereochemistry. Purification is achieved via column chromatography or crystallization, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization .
  • Data Optimization : Purity (>95%) is confirmed by HPLC or GC-MS, with NMR (¹H/¹³C) verifying structural integrity. Chiral resolution methods, such as chiral stationary phase chromatography, ensure enantiomeric excess (ee) ≥98% .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for absolute configuration determination. Circular dichroism (CD) spectroscopy or polarimetry can corroborate optical activity .
  • Data Interpretation : SC-XRD provides bond angles and torsion metrics, while CD spectra are compared to computational models (e.g., TD-DFT) for validation .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity of this compound?

  • Approach : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like GPCRs or ion channels. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time.
  • Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies). Discrepancies may arise from force field inaccuracies or solvent effects, necessitating hybrid QM/MM methods .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) alter pharmacokinetic properties?

  • Experimental Design : Synthesize analogs (e.g., N1-propyl or N1-cyclohexyl derivatives) and compare logP (octanol/water partitioning), metabolic stability (via liver microsomes), and membrane permeability (Caco-2 assays).
  • Data Analysis : Ethyl groups enhance lipophilicity (logP +0.5) but may reduce aqueous solubility. Methylpyrrolidine improves metabolic resistance via steric hindrance of cytochrome P450 enzymes .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

  • Troubleshooting : Replicate assays under standardized conditions (pH, temperature, buffer composition). Use orthogonal techniques (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics.
  • Case Study : If one study reports IC₅₀ = 10 nM (HEK293 cells) and another 100 nM (CHO cells), differences may stem from cell-specific receptor expression or assay detection limits. Normalize data to internal controls (e.g., β-galactosidase) .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Guidelines : Use PPE (nitrile gloves, goggles) due to amine-related irritancy (). Work in a fume hood to prevent inhalation. Store at 2–8°C under nitrogen to avoid oxidation.
  • Spill Management : Neutralize spills with 5% acetic acid, followed by adsorption with vermiculite. Dispose via hazardous waste protocols .

Q. Which analytical techniques are most effective for quantifying degradation products?

  • Techniques : LC-MS/MS with reverse-phase columns (C18) identifies hydrolytic or oxidative byproducts (e.g., N-oxide derivatives). Accelerated stability studies (40°C/75% RH) predict shelf-life under ICH guidelines .

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